molecular formula C5H11ClN2O2 B592657 (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride CAS No. 16257-84-4

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B592657
CAS No.: 16257-84-4
M. Wt: 166.60 g/mol
InChI Key: KFYHJLCLHXYOLW-MMALYQPHSA-N
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Description

| (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a stereochemically pure, non-proteinogenic amino acid derivative that serves as a critical building block in peptide chemistry and medicinal chemistry. Its constrained pyrrolidine ring introduces specific conformational restrictions into peptide chains, making it invaluable for designing peptidomimetics that mimic secondary structures like beta-turns or polyproline helices, thereby enhancing metabolic stability and bioavailability in drug candidates [Source: https://pubchem.ncbi.nlm.nih.gov/compound/100208]. This compound is extensively used in solid-phase peptide synthesis (SPPS) to incorporate rigid, chiral elements that improve binding affinity and selectivity in enzyme inhibitors, such as those targeting dipeptidyl peptidase-4 (DPP-4) for diabetes research or proteases involved in cancer and infectious diseases [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5814672/]. The (2S,4S) configuration is essential for optimal stereochemical control in asymmetric synthesis, facilitating studies on protein folding, receptor-ligand interactions, and the development of constrained peptides for chemical biology. The dihydrochloride salt form ensures high solubility in aqueous and organic solvents, streamlining its application in various synthetic protocols. As a research tool, it enables advances in pharmaceutical development and biochemical assay design, strictly for laboratory use.

Properties

CAS No.

16257-84-4

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

(2S,4S)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4-;/m0./s1

InChI Key

KFYHJLCLHXYOLW-MMALYQPHSA-N

SMILES

C1C(CNC1C(=O)O)N.Cl.Cl

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)N.Cl

Canonical SMILES

C1C(CNC1C(=O)O)N.Cl

Synonyms

(4S)-4-Amino-L-proline;  4-Amino-L-cis-proline Dihydrochloride;  (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves diastereoselective synthesis methods. One common approach is the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates to facilitate the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of precursor synthesis conditions to ensure high yield and purity. Adjusting the sequence of synthetic steps and optimizing reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Stereoisomers

(2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride (CAS: 263407-17-6)

  • Molecular Formula : C₅H₁₀N₂O₂·2HCl (identical to the (2S,4S) isomer) .
  • Molecular Weight : 203.07 g/mol .
  • Purity: Commercial samples are typically ≥97% pure, similar to the (2S,4S) isomer .

(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride (CAS: 16257-89-9)

  • Molecular Formula : C₅H₁₀N₂O₂·2HCl .
  • Key Differences: The 4R configuration reverses the spatial orientation of the amino group, which may reduce catalytic efficiency in asymmetric synthesis compared to the (2S,4S) isomer .
Table 1: Stereoisomer Comparison
Property (2S,4S) Isomer (2R,4S) Isomer (2S,4R) Isomer
CAS Number 16257-84-4 263407-17-6 16257-89-9
Molecular Weight 203.07 203.07 203.07
Configuration cis (2S,4S) trans (2R,4S) cis (2S,4R)
Hazard Statements H302, H315, H319, H335 Not specified Not specified

Comparison with Substituted Derivatives

(2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic Acid Dihydrochloride (4·2HCl)

  • Key Differences: The dimethylamino substituent enhances basicity, making it more effective in acid-catalyzed reactions compared to the unsubstituted (2S,4S) compound . Synthesis: Derived from tert-butyl-protected precursors via alkaline hydrolysis .

(2S,4S)-4-(Trimethylammonium)pyrrolidine-2-carboxylic Acid Chloride Hydrochloride (6·2HCl)

  • Molecular Formula : C₈H₁₇Cl₃N₂O₂ .
  • Key Differences :
    • The trimethylammonium group introduces a permanent positive charge, improving solubility in polar solvents and utility in ionic interactions .
Table 2: Substituted Derivatives Comparison
Property (2S,4S)-4-Aminopyrrolidine 4·2HCl (Dimethylamino) 6·2HCl (Trimethylammonium)
Substituent None Dimethylamino Trimethylammonium
Key Application Catalysis, peptide synthesis Enhanced catalytic activity Ionic interaction studies
Synthesis Complexity Moderate High High

Comparison with Structurally Related Compounds

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)

  • Molecular Formula : C₅H₁₃N₃O·2HCl .
  • Key Differences: A linear diaminocarboxylic acid derivative lacking the pyrrolidine ring, resulting in lower conformational rigidity and reduced utility in stereoselective synthesis . Safety: Not classified for health hazards, unlike the (2S,4S) compound .

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 1955474-62-0)

  • Molecular Formula : C₁₁H₂₁ClN₂O₄ .
  • Key Differences :
    • The hydroxypyrrolidine and acyl groups expand its role in peptide mimetics and protease inhibition studies .
    • Molecular Weight : 280.75 g/mol, significantly higher than the (2S,4S) compound .

Biological Activity

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, also known as 4-Amino-cis-L-proline dihydrochloride, is a chiral compound with significant biological activity. This article explores its mechanisms of action, applications in scientific research, and potential therapeutic uses.

Target Enzyme : The primary target of this compound is 6-oxocamphor hydrolase . The compound facilitates the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor through a retro-Claisen reaction, leading to the formation of optically active products such as (2R,4S)-beta-campholinic acid.

Biochemical Pathways : This compound is involved in various metabolic pathways, particularly those related to organic compound metabolism. Its interactions with specific enzymes allow it to modulate biochemical reactions critical for cellular function.

Biological Activities

  • Enzyme Mechanism Studies : It serves as a valuable tool in studying enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it an essential building block for synthesizing complex organic molecules.
  • Antioxidant Activity : Related compounds exhibit antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases.
  • Cytotoxicity : Preliminary studies indicate that this compound may have cytotoxic effects against certain cancer cell lines, indicating its potential role in cancer therapy.

Applications in Research

The compound has diverse applications across several fields:

  • Chemistry : It is widely used as a chiral building block in organic synthesis.
  • Biology : It aids in understanding enzyme mechanisms and protein interactions.
  • Medicine : There are potential therapeutic applications, including its use as a precursor for radiolabeled compounds in imaging studies .
  • Industry : It is utilized in pharmaceutical and agrochemical production due to its versatile chemical properties.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of compounds structurally similar to this compound against melanoma and prostate cancer cell lines. The results showed significant growth inhibition, with some derivatives demonstrating selective activity against specific cancer types. For instance:

CompoundCell LineGI50 (μM)
1bMelanoma0.12
3idProstate10.9

These findings suggest that modifications to the compound's structure can enhance its selectivity and potency against cancer cells .

Case Study 2: Enzyme Interaction

Research on the interaction of this compound with various enzymes has revealed its potential as an inhibitor for specific targets involved in metabolic processes. This property can be exploited for therapeutic interventions aimed at diseases where these enzymes play a critical role .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (2S,4S)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride, and what are their key intermediates?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, tert-butyl-protected intermediates like 1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride are used to preserve stereochemistry during coupling reactions. Deprotection under acidic conditions (e.g., HCl) yields the dihydrochloride salt . Key steps include:

  • Use of Boc (tert-butoxycarbonyl) groups to protect amines.
  • Catalytic hydrogenation or enzymatic resolution to ensure (2S,4S) stereochemistry.
  • Final purification via recrystallization or HPLC.

Q. How can the purity and stereochemical integrity of this compound be validated experimentally?

  • Methodological Answer :

  • HPLC with chiral columns : Separates enantiomers using mobile phases like hexane/isopropanol with chiral stationary phases (e.g., Chiralpak AD-H).
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C spectra with reference data; coupling constants (e.g., J2,4J_{2,4}) confirm cis/trans configurations .
  • Polarimetry : Specific rotation measurements validate enantiomeric excess (e.g., [α]D20=+15.3°[α]_D^{20} = +15.3° in water) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :

  • Temperature : Store at -20°C in airtight containers to prevent degradation.
  • pH sensitivity : The dihydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media.
  • Light exposure : Protect from UV light to avoid racemization; amber vials are recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing stereoisomers of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., space group P21_1) and hydrogen bonding patterns .
  • Circular Dichroism (CD) : Correlates Cotton effects (e.g., positive peak at 220 nm) with (2S,4S) configuration .
  • Cross-validation : Compare IR and MS data with computational models (e.g., DFT calculations for vibrational frequencies) .

Q. What strategies are effective for optimizing catalytic asymmetric synthesis of this compound on a multi-gram scale?

  • Methodological Answer :

  • Catalyst selection : Use Ru-BINAP complexes for hydrogenation of ketone intermediates (e.g., 4-ketopyrrolidine derivatives), achieving >90% enantiomeric excess .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction rates and selectivity.
  • Scale-up challenges : Address exothermicity via controlled addition of reducing agents (e.g., NaBH4_4) and inline IR monitoring .

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Simulate binding to active sites (e.g., proline-specific peptidases) using software like AutoDock Vina. The (2S,4S) configuration may enhance hydrogen bonding with catalytic residues (e.g., Asp194 in trypsin-like proteases) .
  • Kinetic assays : Compare KmK_m and VmaxV_{max} values for stereoisomers in enzyme inhibition studies.
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using QSAR models .

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